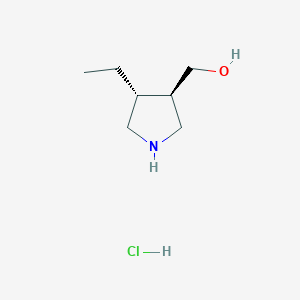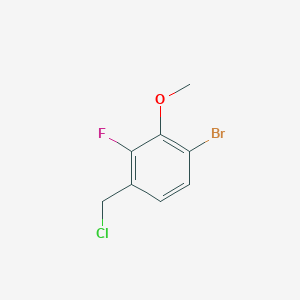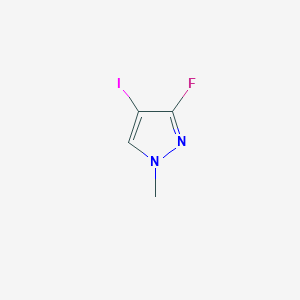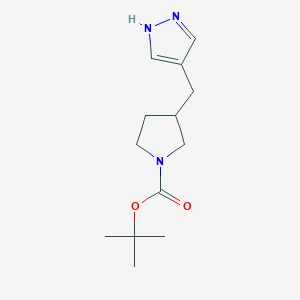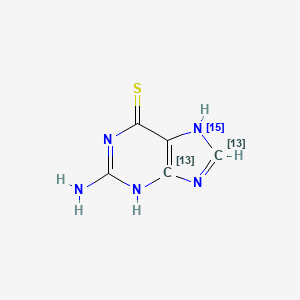
2-amino-3,7-dihydropurine-6-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-3,7-dihydropurine-6-thione is a heterocyclic compound that belongs to the purine family. It has gained significant attention in the scientific community due to its potential therapeutic and environmental applications. This compound is known for its role in various biological processes and its potential use in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-3,7-dihydropurine-6-thione typically involves the reaction of guanine derivatives with thiourea under specific conditions. One common method includes the reaction of 6-chloropurine with thiourea in the presence of a base, such as sodium hydroxide, to yield this compound . The reaction is usually carried out in an aqueous or alcoholic medium at elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is typically purified through recrystallization or chromatography techniques to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
2-amino-3,7-dihydropurine-6-thione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophilic reagents such as amines or thiols, which replace specific functional groups on the purine ring.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield sulfoxides or sulfones, while reduction can produce various reduced purine derivatives .
Scientific Research Applications
2-amino-3,7-dihydropurine-6-thione has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex purine derivatives.
Biology: The compound is studied for its role in DNA and RNA synthesis and repair mechanisms.
Medicine: It has potential therapeutic applications in treating various diseases, including cancer and autoimmune disorders.
Industry: It is used in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-amino-3,7-dihydropurine-6-thione involves its incorporation into DNA and RNA, where it interferes with nucleic acid synthesis and function. The compound competes with natural purines for the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRTase) and is converted to 6-thioguanilyic acid (TGMP). This conversion leads to the inhibition of purine nucleotide synthesis and subsequent cell growth arrest . The overall result is a blockade of the utilization and synthesis of purine nucleotides .
Comparison with Similar Compounds
2-amino-3,7-dihydropurine-6-thione is unique compared to other similar compounds due to its specific chemical structure and biological activity. Similar compounds include:
6-mercaptopurine: Another purine analog used in cancer treatment.
Thioguanine: A closely related compound with similar therapeutic applications.
Azathioprine: An immunosuppressive drug that is metabolized into 6-mercaptopurine in the body.
The uniqueness of this compound lies in its specific interactions with cellular enzymes and its potential for targeted therapeutic applications .
Properties
Molecular Formula |
C5H5N5S |
|---|---|
Molecular Weight |
170.17 g/mol |
IUPAC Name |
2-amino-3,7-dihydropurine-6-thione |
InChI |
InChI=1S/C5H5N5S/c6-5-9-3-2(4(11)10-5)7-1-8-3/h1H,(H4,6,7,8,9,10,11)/i1+1,3+1,7+1 |
InChI Key |
WYWHKKSPHMUBEB-HKTCZLIHSA-N |
Isomeric SMILES |
[13CH]1=N[13C]2=C([15NH]1)C(=S)N=C(N2)N |
Canonical SMILES |
C1=NC2=C(N1)C(=S)N=C(N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6H-Pyrazino[2,1-c][1,4]benzoxazepin-6-one, 1,2,3,4,12,12a-hexahydro-10-(trifluoromethyl)-](/img/structure/B12952038.png)

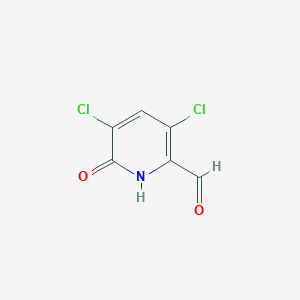
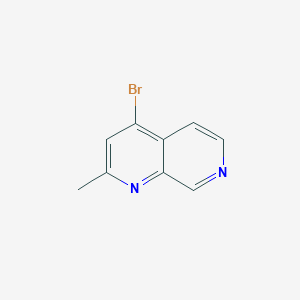
![2-(1-(tert-Butoxycarbonyl)-1-azaspiro[4.5]decan-8-yl)acetic acid](/img/structure/B12952064.png)
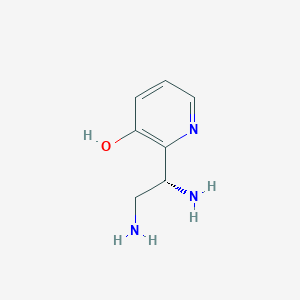
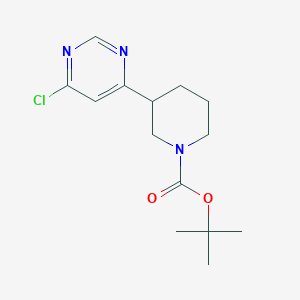
![4-Amino-1,3-dihydrobenzo[c]thiophene 2,2-dioxide](/img/structure/B12952074.png)

